(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide
Description
(5Z,8Z,11Z,14Z,17Z)-N-[6-Hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide is a synthetic amide derivative of eicosapentaenoic acid (EPA), a ω-3 polyunsaturated fatty acid (PUFA) with five cis-configured double bonds. The compound features a hydroxylated hexyl side chain attached to the EPA backbone via an amide bond. Its molecular formula is C₂₇H₄₅N₃O₃, with a molecular weight of 431.651 g/mol . The IUPAC name reflects its structural specificity, including the positions and stereochemistry of the double bonds (5Z,8Z,11Z,14Z,17Z) and the substitution pattern on the hexyl group. It is stored at -20°C to maintain stability, indicating sensitivity to thermal degradation .
This compound is of interest in pharmacological research due to the bioactivity of EPA derivatives, which are known to modulate inflammation, lipid metabolism, and neurological function.
Properties
Molecular Formula |
C27H45NO3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(31)28-23-20-19-21-26(24-29)25-30/h3-4,6-7,9-10,12-13,15-16,26,29-30H,2,5,8,11,14,17-25H2,1H3,(H,28,31)/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI Key |
ZRWUADSGTPLOPV-JLNKQSITSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCC(CO)CO |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCCCC(CO)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide typically involves:
Step 1: Preparation of the fatty acid precursor
The starting material is usually eicosapentaenoic acid (EPA), a polyunsaturated fatty acid with five cis double bonds at positions 5, 8, 11, 14, and 17. EPA can be obtained from natural sources or synthesized chemically.Step 2: Activation of the carboxylic acid group
The carboxyl group of EPA is activated to form a reactive intermediate such as an acid chloride or an activated ester (e.g., using thionyl chloride or carbodiimide coupling agents like DCC or EDC) to facilitate amide bond formation.Step 3: Coupling with the amine component
The amine component, 6-hydroxy-5-(hydroxymethyl)hexylamine, is reacted with the activated fatty acid intermediate to form the amide bond. This step is typically conducted under mild conditions to preserve the polyunsaturated double bonds.Step 4: Purification
The crude product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve purity greater than 95%, as confirmed by HPLC analysis.
Detailed Synthetic Protocol Example
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Eicosapentaenoic acid (EPA) | Starting fatty acid precursor | Commercially available or extracted |
| 2 | Thionyl chloride (SOCl2) or DCC/EDC + NHS | Conversion of EPA to acid chloride or NHS ester | Performed under anhydrous conditions |
| 3 | 6-hydroxy-5-(hydroxymethyl)hexylamine | Nucleophilic amine for amide bond formation | Reaction in inert solvent (e.g., dichloromethane) at 0–25°C |
| 4 | Purification by preparative HPLC | Isolation of pure amide | Ensures >95% purity |
Synthesis Challenges and Considerations
Preservation of cis double bonds: The multiple conjugated cis double bonds in EPA are sensitive to isomerization and oxidation. Therefore, reactions are carried out under inert atmosphere (argon or nitrogen) and at low temperatures to prevent degradation.
Selective amide bond formation: The presence of multiple hydroxyl groups in the amine moiety requires selective activation and coupling to avoid side reactions such as esterification.
Purity and characterization: Analytical methods including HPLC, mass spectrometry, and NMR spectroscopy are essential to confirm the structure and purity of the final product.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | Eicosapentaenoic acid (EPA) |
| Activation Method | Acid chloride formation (SOCl2) or carbodiimide coupling (DCC/EDC + NHS) |
| Amine Partner | 6-hydroxy-5-(hydroxymethyl)hexylamine |
| Reaction Conditions | Anhydrous, inert atmosphere, low temperature (0–25°C) |
| Purification Techniques | Preparative HPLC |
| Purity Achieved | >95% (HPLC) |
| Analytical Characterization | HPLC, MS, NMR |
| Storage | -20°C recommended to preserve compound stability |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like tosyl chloride (TsCl) for converting hydroxyl groups into tosylates, which can then be substituted by nucleophiles.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactions can be studied to understand the mechanisms of organic transformations.
Biology
Cell Signaling: Potential role in cell signaling pathways due to its structural similarity to bioactive lipids.
Membrane Fluidity: May influence membrane fluidity and function in biological systems.
Medicine
Anti-inflammatory Properties: Potential use in developing anti-inflammatory drugs.
Lipid Metabolism: Studied for its effects on lipid metabolism and cardiovascular health.
Industry
Nutraceuticals: Potential use in nutraceutical formulations for health benefits.
Cosmetics: May be used in cosmetic formulations for its beneficial properties on skin health.
Mechanism of Action
The mechanism of action of (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in lipid metabolism, such as lipases and desaturases.
Pathways: It can be incorporated into cell membranes, influencing membrane fluidity and signaling pathways. It may also modulate inflammatory pathways by acting on cytokines and eicosanoids.
Comparison with Similar Compounds
N-(Fur-3-ylmethyl)icosa-5,8,11,14-tetraenamide (UCM707)
- Structure : Contains a furan-3-ylmethyl group instead of the hydroxylated hexyl chain.
- Key Difference : The absence of hydroxyl groups in UCM707 reduces hydrophilicity compared to the target compound, likely altering membrane permeability and metabolic stability.
N-2-[(5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenamido]ethyl}pyridine-3-carboxamide
- Structure : Features a pyridine-3-carboxamide group attached to an ethyl spacer.
2-((5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenyl oxy)butanoic Acid
- Structure: An ester derivative with a butanoic acid moiety.
- Application : Incorporated into self-emulsifying drug delivery systems (SEDDS) to improve bioavailability .
- Key Difference : The ester linkage is more prone to enzymatic hydrolysis than the amide bond in the target compound, affecting metabolic stability and duration of action.
Parent Fatty Acid: Eicosapentaenoic Acid (EPA)
- Structure : Free carboxylic acid form (C20:5 ω-3) without the hexyl-amide substitution .
- Biological Role: Precursor to anti-inflammatory eicosanoids (e.g., resolvins) and a component of cell membranes.
- Comparison :
- Solubility : EPA’s carboxylic acid group enhances water solubility compared to the amide derivative.
- Stability : The amide bond in the target compound likely reduces oxidative degradation of the PUFA chain compared to EPA’s free acid form.
Phospholipid Derivatives with Similar PUFA Chains
Compounds such as LysoPC[20:3(5Z,8Z,11Z)] and PC(18:1/20:4) share unsaturated fatty acid chains resembling the target compound’s EPA backbone. These phospholipids are implicated in membrane fluidity and signaling:
- LysoPC[20:3(5Z,8Z,11Z)] : Elevated in chronic insomnia and modulated by traditional Chinese medicine formulations .
- PC(18:1/20:4) : Involved in lipid metabolism pathways affected by ischemic brain injury .
- Key Difference : The amide-linked hydroxylated hexyl group in the target compound may confer unique interactions with lipid-binding proteins or receptors compared to esterified phospholipids.
Data Tables
Table 1. Structural and Physicochemical Comparisons
Research Findings and Gaps
- Pharmacological Potential: The target compound’s hydroxylated side chain may enhance solubility and reduce toxicity compared to purely lipophilic analogues, but in vivo efficacy data are lacking .
- Comparative Stability : Amide derivatives generally exhibit greater metabolic stability than ester-linked compounds, as seen in SEDDS formulations .
- Unanswered Questions : The antitumor activity of lankacidin C analogues (encoded by redox-cofactor BGCs in Pseudomonas) suggests a possible biosynthetic route for related amides, but this remains unexplored for the target compound .
Biological Activity
The compound (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide is a member of the eicosanoid family and exhibits significant biological activity. This article explores its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₃₁H₅₃N₃O₃
- Molecular Weight : 505.76 g/mol
- Structure : The compound contains a long hydrophobic hydrocarbon chain and multiple double bonds that are characteristic of polyunsaturated fatty acids.
The biological activity of this compound is largely attributed to its interaction with various signaling pathways:
- Activation of G-Protein Coupled Receptors (GPCRs) : It has been shown to modulate cannabinoid receptors (CB1 and CB2), which are integral to numerous physiological processes including pain sensation, mood regulation, and immune response .
- Influence on Inflammatory Pathways : The compound acts as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators .
- Regulation of Vascular Functions : It plays a role in vasodilation and vascular remodeling through its metabolites like 20-HETE (20-hydroxy-eicosatetraenoic acid), which is involved in the regulation of blood pressure and vascular tone .
Pharmacological Effects
Research indicates that this compound exhibits the following pharmacological effects:
- Anti-inflammatory : Reduces inflammation in models of arthritis and other inflammatory diseases.
- Neuroprotective : Protects neuronal cells from oxidative stress and apoptosis.
- Cardioprotective : Improves cardiac function in models of heart failure by enhancing endothelial function and reducing fibrosis.
Case Studies
- Inflammation Model : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups .
- Cardiac Function Study : A study on rats with induced heart failure showed that treatment with the compound improved ejection fraction and reduced myocardial fibrosis after four weeks of administration .
- Neuroprotection in Ischemia : In vitro experiments demonstrated that the compound protects neuronal cells from ischemic damage by modulating calcium influx and reducing excitotoxicity .
Summary of Findings
The following table summarizes key findings related to the biological activity of the compound:
| Study Type | Biological Effect | Key Findings |
|---|---|---|
| Inflammation Model | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels |
| Cardiac Function | Cardioprotective | Improved ejection fraction in heart failure models |
| Neuroprotection | Neuroprotective | Reduced cell death in ischemic conditions |
Q & A
Q. What methodologies are recommended for synthesizing the compound and confirming its structural integrity?
The synthesis involves coupling (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid with a hexylamine derivative containing hydroxyl and hydroxymethyl groups. A general procedure includes activating the carboxylic acid (e.g., using EDCI/HOBt) and reacting it with the amine under inert conditions. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) to resolve double bond geometries and amide linkage, supplemented by high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ with <2 ppm error) .
Q. How should researchers address stability and handling challenges given its physicochemical properties?
Due to polyunsaturated fatty acid (PUFA) chains, the compound is prone to oxidation. Storage under argon or nitrogen at −80°C in amber vials is critical. Handling requires inert atmospheres (glovebox) and antioxidants (e.g., BHT) in solvents. Purity must be monitored via HPLC with UV detection (205–215 nm for conjugated dienes/trienes). Safety protocols for flammable liquids (GHS02) and skin/eye irritation (GHS07) should align with OSHA standards .
Q. What theoretical frameworks guide the study of its biological activity?
Research should link to lipid mediator theory, focusing on endocannabinoid-like signaling (e.g., analogy to anandamide’s CB1/CB2 receptor interactions) or specialized pro-resolving mediators (SPMs). Structural similarity to eicosapentaenoic acid (EPA) derivatives suggests roles in inflammation resolution or membrane fluidity modulation. Computational docking studies can predict receptor binding affinity using homology models of lipid GPCRs .
Advanced Research Questions
Q. How can in vitro models be optimized to evaluate its interaction with lipid-binding receptors?
Competitive binding assays using synaptosomal membranes (e.g., rat brain homogenates) and radiolabeled probes (e.g., H-WIN55,212-2 for cannabinoid receptors) are standard. Normalize data via Scatchard analysis to calculate values. Include positive controls (e.g., anandamide) and validate receptor specificity using knockout models or antagonists (e.g., SR141716A). Electrochemical impedance spectroscopy (EIS) can monitor real-time membrane interactions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., lipid-rich vs. serum-free media). Replicate experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Use orthogonal assays: e.g., compare calcium flux (FLIPR) with cAMP accumulation (ELISA) for GPCR activity. Apply meta-analysis tools to harmonize data, considering batch effects (e.g., fatty acid oxidation levels) .
Q. Which computational approaches model its behavior in biological membranes?
Molecular dynamics (MD) simulations (e.g., CHARMM36 forcefield) can predict insertion depth and orientation in lipid bilayers. COMSOL Multiphysics integrates AI-driven parameter optimization for diffusion coefficients and partition ratios. Quantum mechanics/molecular mechanics (QM/MM) models elucidate electron transfer mechanisms in oxidation reactions. Validate predictions with neutron reflectometry or fluorescence quenching assays .
Q. How to design derivatives to enhance metabolic stability while retaining activity?
Modify the hexylamide side chain to resist hydrolysis: substitute hydroxyl groups with methyl ethers or fluorinated analogs. For PUFA chain stabilization, replace bis-allylic hydrogens with deuterium (deuteration) or introduce cyclopropane rings. Test analogs in liver microsome assays (CYP450 stability) and measure plasma half-life in rodent models. Use SAR studies to correlate logP values with membrane permeability (e.g., PAMPA assay) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
